molecular formula C22H22ClN3O3S2 B6555891 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide CAS No. 1040654-55-4

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide

Cat. No.: B6555891
CAS No.: 1040654-55-4
M. Wt: 476.0 g/mol
InChI Key: GPGCUGWQBJOVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiophene-2-carboxamide core substituted with a 3-methylphenyl group at the amide nitrogen and a 4-(4-chlorophenyl)piperazin-1-ylsulfonyl moiety at the 3-position of the thiophene ring. The 3-methylphenyl substituent contributes to lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S2/c1-16-3-2-4-18(15-16)24-22(27)21-20(9-14-30-21)31(28,29)26-12-10-25(11-13-26)19-7-5-17(23)6-8-19/h2-9,14-15H,10-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGCUGWQBJOVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core One common approach is to start with thiophene-2-carboxylic acid and react it with 3-methylphenylamine under suitable conditions to form the corresponding amide

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Piperazine derivatives.

  • Substitution: : Chlorophenyl derivatives with different functional groups.

Scientific Research Applications

Structure

The structural formula of the compound includes:

  • A piperazine moiety, which is often associated with various pharmacological activities.
  • A thiophene ring that enhances the compound's lipophilicity and potential interaction with biological targets.

Medicinal Chemistry

  • Antidepressant Activity : Compounds containing piperazine structures have been studied for their antidepressant effects. The presence of the chlorophenyl group may enhance serotonin receptor affinity, making this compound a candidate for further exploration in treating depression.
  • Antipsychotic Properties : Similar compounds have shown efficacy in modulating dopamine receptors, suggesting that this compound might exhibit antipsychotic properties. Research into its mechanism of action could provide insights into novel treatments for schizophrenia.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. This compound could be investigated for its potential to inhibit inflammatory pathways, which is crucial in diseases like arthritis and other inflammatory conditions.

Case Studies

  • In Vitro Studies : Research has demonstrated that similar compounds can effectively inhibit certain cell lines associated with cancer. Investigating the cytotoxic effects of this compound on cancerous cells could yield significant findings.
  • Animal Models : Preliminary studies using animal models could assess the efficacy of this compound in treating mood disorders or neurodegenerative diseases, providing a pathway for clinical trials.

Uniqueness of the Compound

What distinguishes 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide from other compounds is its unique combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable candidate for research in drug development.

Mechanism of Action

The mechanism by which 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The piperazine ring can bind to receptors, while the sulfonyl group can interact with enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate

  • Structural Differences :
    • A butyl chain links the piperazine ring to the thiophene carboxamide.
    • The piperazine is substituted with a 2-(trifluoromethoxy)phenyl group instead of 4-chlorophenyl.
    • Exists as a dihydrate.
  • Functional Implications: The trifluoromethoxy group (electron-withdrawing) may enhance metabolic resistance compared to the target compound’s 4-chlorophenyl (electron-deficient but less sterically bulky). The dihydrate form likely improves crystallinity and stability but may reduce bioavailability compared to the anhydrous target compound.

N-(4-Chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide

  • Structural Differences :
    • The sulfonamide group is substituted with methyl and 3-methylphenyl instead of a piperazine ring.
    • The amide nitrogen is attached to a 4-chlorophenyl group.
  • Functional Implications: The absence of a piperazine ring may limit interactions with neurotransmitter receptors, reducing central nervous system (CNS) activity. The 4-chlorophenyl substituent (vs. 3-methylphenyl in the target compound) offers stronger electron-withdrawing effects, possibly altering electronic distribution and receptor binding.

1-[2-(4-Chloranylphenoxy)ethanoyl]-N-(3,4-dimethylphenyl)-4-thia-1,8-diazaspiro[4.5]decane-8-carboxamide

  • Structural Differences: Features a spirocyclic 4-thia-1,8-diazaspiro[4.5]decane core instead of a piperazine. Contains a 4-chlorophenoxyacetyl group and 3,4-dimethylphenyl substituent.
  • Functional Implications :
    • The spirocyclic system imposes conformational rigidity, which may enhance selectivity for specific receptor subtypes.
    • The thia substitution (sulfur atom) could improve metabolic stability by resisting oxidative degradation.
    • The 3,4-dimethylphenyl group increases steric bulk compared to the target compound’s 3-methylphenyl, possibly reducing off-target interactions.

Comparative Analysis Table

Compound Name Key Structural Features Functional Implications
Target Compound Piperazinylsulfonyl, 3-methylphenylamide Balanced lipophilicity, CNS receptor potential, moderate solubility
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate Butyl linker, trifluoromethoxy, dihydrate Enhanced BBB penetration, metabolic resistance, improved stability
N-(4-Chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide Methyl(3-methylphenyl)sulfamoyl, 4-chlorophenylamide Reduced CNS activity, higher steric hindrance, improved metabolic stability
1-[2-(4-Chloranylphenoxy)ethanoyl]-N-(3,4-dimethylphenyl)-4-thia-1,8-diazaspiro[4.5]decane-8-carboxamide Spirocyclic thiadiazepane, 4-chlorophenoxyacetyl Conformational selectivity, sulfur-enhanced stability, reduced off-target binding

Research Findings and Implications

  • Receptor Binding : Piperazine-containing compounds (target and ) are more likely to interact with CNS receptors, while spirocyclic or sulfamoyl derivatives (–4) may prioritize peripheral targets or enzymatic inhibition.
  • Solubility vs. Lipophilicity : Hydrates () and sulfonamides (target) improve solubility, whereas alkyl chains () and spiro systems () enhance lipophilicity.
  • Metabolic Stability : Electron-withdrawing groups (trifluoromethoxy, chlorophenyl) and sulfur atoms () reduce oxidative metabolism, extending half-lives.

Biological Activity

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A thiophene ring , which is known for its aromatic properties.
  • A sulfonamide group , enhancing solubility and biological activity.
  • A piperazine moiety , which is commonly found in many therapeutic agents.

The molecular formula is C23H26ClN5O3SC_{23}H_{26}ClN_5O_3S, with a molecular weight of approximately 494.05 g/mol.

Synthesis

The synthesis involves several key steps:

  • Formation of the Piperazine Derivative : Reaction of 4-chlorophenylamine with piperazine.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
  • Coupling with Thiophene Carboxylic Acid : Formation of the carboxamide bond using coupling agents like EDCI and HOBt.

Antitumor Activity

Research indicates that thiophene-2-carboxamide derivatives exhibit significant antitumor properties. For instance, a related compound induced apoptosis in K562 chronic myelogenous leukemia cells at low micromolar concentrations, as evidenced by:

  • Activation of caspases 3 and 9.
  • Cleavage of poly(ADP-ribose) polymerase (PARP).
  • DNA fragmentation analysis confirming apoptotic cell death .

The proposed mechanism involves:

  • Binding to Tubulin : The compound mimics colchicine, disrupting microtubule formation and leading to cell cycle arrest.
  • Mitochondrial Targeting : Confocal microscopy studies show localization in mitochondria, causing morphological changes associated with apoptosis .

In Vitro Studies

Table 1 summarizes the IC50 values for several related compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound 8K562 (CML)2.5Apoptosis via caspase activation
Compound 2bHep3B (Hepatoma)5.46Tubulin binding
Compound 2eHep3B (Hepatoma)12.58Tubulin binding

Antimicrobial Activity

In addition to antitumor effects, certain derivatives have demonstrated antimicrobial properties against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, showcasing an activity index comparable to standard antibiotics .

Case Studies

  • Study on Apoptotic Mechanisms : A study highlighted that treatment with thiophene derivatives resulted in significant apoptosis in cancer cells, evidenced by increased Annexin V staining and mitochondrial membrane potential loss .
  • Molecular Docking Studies : Molecular docking revealed strong interactions between the compound and target proteins, suggesting high binding affinity and specificity, which is crucial for therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.